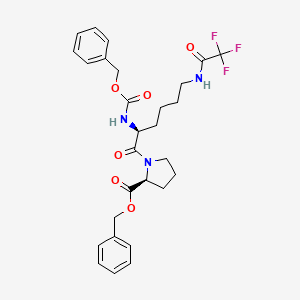
Cbz-Lys(Tfa)-Pro-OBn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Lys(Tfa)-Pro-OBn is a synthetic peptide derivative composed of three amino acids: lysine, proline, and a benzyloxycarbonyl (Cbz) protecting group. The compound is often used in peptide synthesis and modification due to its stability and reactivity. The trifluoroacetyl (Tfa) group provides additional protection to the lysine residue, while the benzyloxycarbonyl group protects the amino terminus, making it a versatile intermediate in peptide chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, lysine, to a solid support resin. The lysine is protected with a benzyloxycarbonyl group to prevent unwanted reactions. The trifluoroacetyl group is then introduced to protect the side chain of lysine.
Next, proline is coupled to the lysine residue using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the final product.
化学反应分析
Types of Reactions
Cbz-Lys(Tfa)-Pro-OBn undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Tfa protecting groups using hydrogenation or acid treatment.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst is used for the removal of the Cbz group.
Acid Treatment: Trifluoroacetic acid (TFA) is used to remove the Tfa group.
Coupling Reagents: DIC and HOBt are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with various functional groups .
科学研究应用
Cbz-Lys(Tfa)-Pro-OBn has several scientific research applications, including:
Peptide Synthesis: Used as an intermediate in the synthesis of complex peptides and proteins.
Drug Development: Serves as a building block for the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Biomaterials: Incorporated into the design of peptide-based biomaterials for tissue engineering and regenerative medicine
作用机制
The mechanism of action of Cbz-Lys(Tfa)-Pro-OBn is primarily related to its role as a protected peptide intermediate. The protecting groups (Cbz and Tfa) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the peptide to participate in further reactions, leading to the formation of the desired peptide or protein product .
相似化合物的比较
Similar Compounds
Cbz-Lys-Arg: Another protected peptide intermediate with similar applications in peptide synthesis.
Fmoc-Lys(Tfa)-Pro-OBn: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Boc-Lys(Tfa)-Pro-OBn: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
Uniqueness
Cbz-Lys(Tfa)-Pro-OBn is unique due to the combination of Cbz and Tfa protecting groups, which provide stability and reactivity under specific conditions. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in peptide synthesis .
属性
IUPAC Name |
benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDOHAQVMSNMG-GOTSBHOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
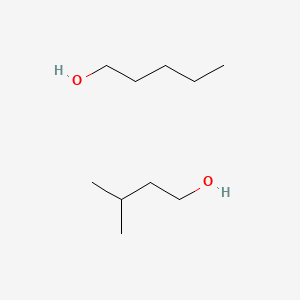
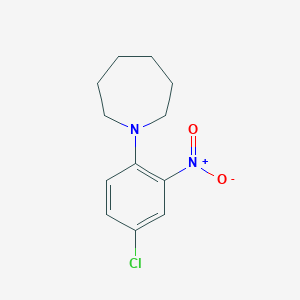
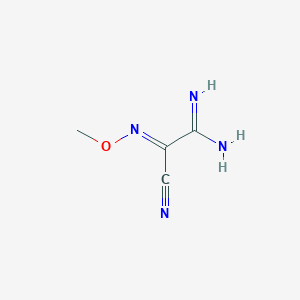
![3-Bromoazobis[1,2-A]pyridine-6-carboxylic acid](/img/structure/B8134913.png)
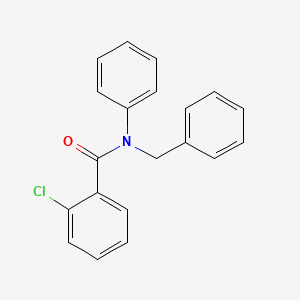
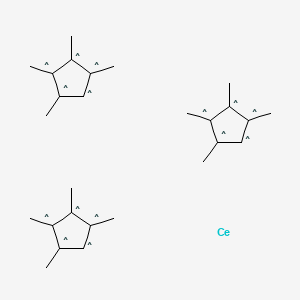
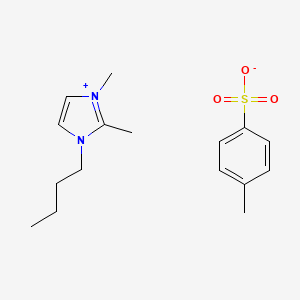
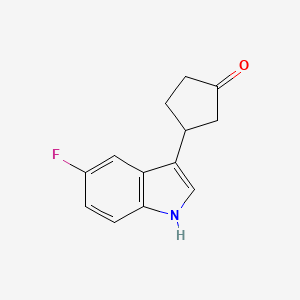
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B8134948.png)
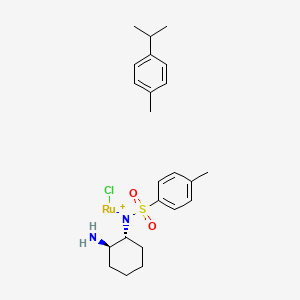
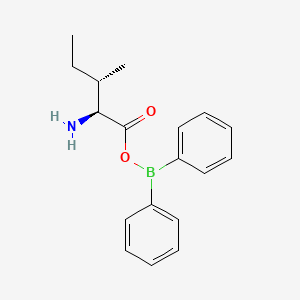
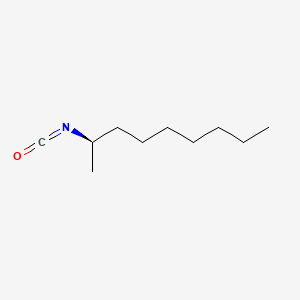
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate](/img/structure/B8134977.png)
![(E)-ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B8134980.png)
